![molecular formula C12H12N2O2S B2551203 N-(isoxazol-4-yl)-3-(phenylthio)propanamide CAS No. 1396850-51-3](/img/structure/B2551203.png)
N-(isoxazol-4-yl)-3-(phenylthio)propanamide
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Description
N-(isoxazol-4-yl)-3-(phenylthio)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 4-Isoxazolecarboxamide, 3-(phenylthio)-N-(2,2,2-trifluoroethyl)-, and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
- Application : N-(isoxazol-4-yl)-3-(phenylthio)propanamide (IMTPPE) inhibits AR transcriptional activity and protein levels in C4-2 prostate cancer cells. It also suppresses AR-target gene expression, inhibiting proliferation in AR-positive prostate cancer cells. IMTPPE shows promise as a potential lead compound for treating CRPC, including enzalutamide-resistant cases .
Anti-Androgen Activity in Prostate Cancer Research
properties
IUPAC Name |
N-(1,2-oxazol-4-yl)-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-12(14-10-8-13-16-9-10)6-7-17-11-4-2-1-3-5-11/h1-5,8-9H,6-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKVFVGQQUNEOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CON=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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